Cefotetan-Dinatriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms . Yamatetan is commonly administered intravenously or intramuscularly for the prophylaxis and treatment of various bacterial infections .

Wissenschaftliche Forschungsanwendungen

Yamatetan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Beta-Lactamase-Resistenz und der Synthese von Cephamycin-Derivaten verwendet.

Biologie: Wird in Studien zur bakteriellen Zellwandsynthese und den Mechanismen der Antibiotikaresistenz eingesetzt.

Medizin: Wird in der klinischen Forschung für die Entwicklung neuer Antibiotika und die Behandlung bakterieller Infektionen verwendet.

5. Wirkmechanismus

Die bakterizide Wirkung von Yamatetan beruht auf der Hemmung der Zellwandsynthese. Yamatetan bindet an und hemmt die bakteriellen Penicillin-bindenden Proteine, die für die Biosynthese der bakteriellen Zellwand essentiell sind. Diese Hemmung führt zur Schwächung der Zellwand und letztendlich zur Lyse der Bakterienzelle .

Ähnliche Verbindungen:

Cefotaxim: Ein weiteres Cephalosporin-Antibiotikum mit einem ähnlichen Wirkungsspektrum, aber geringerer Resistenz gegen Beta-Lactamasen.

Ceftriaxon: Ein Cephalosporin mit einer längeren Halbwertszeit und einem breiteren Wirkungsspektrum.

Einzigartigkeit von Yamatetan: Yamatetan ist einzigartig durch seine hohe Resistenz gegen Beta-Lactamasen und seine Wirksamkeit gegen sowohl aerobe als auch anaerobe Bakterien. Seine Methoxygruppe in der 7-alpha-Position und das Vorhandensein des Tetrazolrings tragen zu seiner Stabilität und seinem breiten Wirkungsspektrum bei .

Wirkmechanismus

Target of Action

Cefotetan disodium primarily targets the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis .

Mode of Action

Cefotetan disodium is a bactericidal agent that inhibits bacterial cell wall synthesis. It binds to and inhibits the PBPs, thereby disrupting the process of cell wall biosynthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by cefotetan disodium is the bacterial cell wall synthesis pathway. By inhibiting PBPs, cefotetan disodium prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .

Pharmacokinetics

Cefotetan disodium exhibits linear pharmacokinetics, with the area under the curve (AUC) and maximum concentration (Cmax) increasing proportionally with dose . The plasma elimination half-life of cefotetan is approximately 3 to 4.6 hours after either intravenous or intramuscular administration . It is 88% plasma protein bound, and about 67% of the drug is excreted unchanged in the urine . No active metabolites of cefotetan have been detected .

Result of Action

The result of cefotetan disodium’s action is the effective killing of both aerobic and anaerobic gram-positive and gram-negative microorganisms . This broad-spectrum activity makes it useful for the prophylaxis and treatment of various bacterial infections, including urinary tract infections, bone and joint infections, and lower respiratory tract infections .

Action Environment

The action of cefotetan disodium can be influenced by environmental factors such as pH and temperature. The pH of freshly reconstituted solutions of cefotetan disodium is usually between 4.5 to 6.5 . The vials should be stored at 20⁰C to 25⁰ C (68⁰ to 77⁰ F) [see USP Controlled Room Temperature] to maintain the drug’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

Cefotetan disodium exerts its bactericidal effects by inhibiting cell wall synthesis . It binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Cellular Effects

Cefotetan disodium has a broad spectrum of activity and has been used to treat bacterial infections of the bone, skin, urinary tract, and lower respiratory tract . It affects various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts bacterial growth and proliferation . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity .

Molecular Mechanism

The molecular mechanism of action of Cefotetan disodium involves the inhibition of cell wall synthesis . It binds to and inhibits the bacterial penicillin-binding proteins, which play a crucial role in the synthesis of the bacterial cell wall . This binding interaction disrupts the formation of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In normal patients, from 51% to 81% of an administered dose of Cefotetan disodium is excreted unchanged by the kidneys over a 24-hour period . The plasma elimination half-life of Cefotetan disodium is 3 to 4.6 hours after either intravenous or intramuscular administration . The thawed solution in Galaxy® plastic container (PL 2040) remains chemically stable for 48 hours at room temperature (25°C/77°F) or for 21 days under refrigeration (5°C/41°F) .

Dosage Effects in Animal Models

The dosage effects of Cefotetan disodium in animal models have not been explicitly mentioned in the search results. It is generally recommended that the dosage and route of administration should be determined by the condition of the patient, severity of the infection, and susceptibility of the causative organism .

Metabolic Pathways

No active metabolites of Cefotetan disodium have been detected; however, small amounts (less than 7%) of Cefotetan disodium in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

Transport and Distribution

Cefotetan disodium is supplied in vials containing 80 mg (3.5 mEq) of sodium per gram of Cefotetan activity . It is a white to pale yellow powder which is very soluble in water . Reconstituted solutions of Cefotetan disodium are intended for intravenous and intramuscular administration .

Subcellular Localization

As an antibiotic, it is expected to localize within the bacterial cells where it exerts its effects by inhibiting cell wall synthesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Yamatetan wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Einführung einer Methoxygruppe in der 7-alpha-Position des Cephamycin-Kerns beinhalten. Die Synthese beinhaltet typischerweise folgende Schritte:

Bildung des Cephamycin-Kerns: Dies beinhaltet die Kondensation von 7-Aminocephalosporansäure mit einem geeigneten Acylierungsmittel.

Einführung der Methoxygruppe: Die Methoxygruppe wird durch eine nucleophile Substitutionsreaktion in der 7-alpha-Position eingeführt.

Bildung des Tetrazolrings: Der Tetrazolring wird gebildet, indem der Zwischenprodukt mit einem geeigneten Tetrazolvorläufer umgesetzt wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von Yamatetan beinhaltet großtechnische Fermentationsprozesse, gefolgt von chemischer Modifikation. Der Fermentationsprozess verwendet typischerweise einen Stamm von Streptomyces lactamdurans, um den Cephamycin-Kern zu produzieren, der dann chemisch modifiziert wird, um die Methoxygruppe und den Tetrazolring einzuführen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Yamatetan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Yamatetan kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von Yamatetan kann zur Bildung von Desmethoxy-Derivaten führen.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxygruppe und dem Tetrazolring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Nucleophile wie Amine und Thiole werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Desmethoxy-Derivate.

Substitution: Amino- und Thiolderivate.

Vergleich Mit ähnlichen Verbindungen

Cefotaxime: Another cephalosporin antibiotic with a similar spectrum of activity but less resistance to beta-lactamases.

Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.

Cefuroxime: A second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Uniqueness of Yamatetan: Yamatetan is unique due to its high resistance to beta-lactamases and its effectiveness against both aerobic and anaerobic bacteria. Its methoxy group at the 7-alpha position and the presence of the tetrazole ring contribute to its stability and broad spectrum of activity .

Eigenschaften

CAS-Nummer |

74356-00-6 |

|---|---|

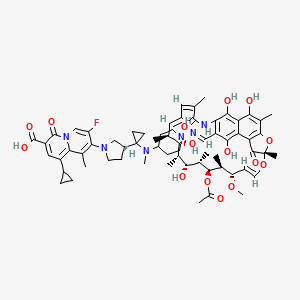

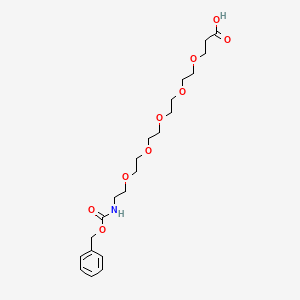

Molekularformel |

C17H15N7Na2O8S4 |

Molekulargewicht |

619.6 g/mol |

IUPAC-Name |

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 |

InChI-Schlüssel |

ZQQALMSFFARWPK-ZTQQJVKJSA-L |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

69712-56-7 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ICI 156834; ICI-156834; ICI156834; YM 09330; YM-09330; YM09330; Cefotetan Sodium; Yamatetan; Cefotan; Apatef. |

Herkunft des Produkts |

United States |

Q1: What is the mechanism of action of Cefotetan disodium?

A: Cefotetan disodium is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Is Cefotetan disodium more effective against Gram-positive or Gram-negative bacteria?

A: Compared to first-generation cephalosporins, Cefotetan disodium shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []

Q3: What is the molecular formula and weight of Cefotetan disodium?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cefotetan disodium, these details can be readily found in publicly accessible chemical databases.

Q4: Are there any NMR studies on the structure of Cefotetan disodium?

A: Yes, one study investigated the ¹H and ¹³C NMR spectra of Cefotetan disodium, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of Cefotetan disodium when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of Cefotetan disodium in DMSO-d6. []

Q5: How stable is Cefotetan disodium in commonly used intravenous solutions?

A: Studies have assessed the stability of Cefotetan disodium in various solutions. One study found that Cefotetan disodium (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while Cefotetan disodium is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []

Q6: Does freezing and thawing affect the stability of Cefotetan disodium solutions?

A: One study demonstrated that thawing frozen Cefotetan disodium solutions in a microwave (90 seconds) did not lead to significant decomposition. []

Q7: What factors can impact the stability of Cefotetan disodium?

A: Research indicates that Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []

Q8: What is the pharmacokinetic profile of Cefotetan disodium in humans?

A: Several studies have investigated the pharmacokinetics of Cefotetan disodium in healthy volunteers. [, , , , , ] These studies generally indicate that Cefotetan disodium exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []

Q9: Does Cefotetan disodium accumulate in the body after multiple doses?

A: One study found no significant accumulation of Cefotetan disodium after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []

Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?

A: One study found no significant difference in pharmacokinetic parameters of Cefotetan disodium between male and female subjects. []

Q11: What are the potential adverse effects associated with Cefotetan disodium?

A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that Cefotetan disodium, like other medications, may be associated with adverse effects.

Q12: What analytical techniques are used to determine the concentration of Cefotetan disodium in biological samples?

A: Several analytical methods have been employed for quantifying Cefotetan disodium. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]

Q13: How is the polymer impurity in Cefotetan disodium determined?

A: One study described a sephadex column chromatography method to determine the polymer impurity in Cefotetan disodium. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []

Q14: How are residual organic solvents measured in Cefotetan disodium?

A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in Cefotetan disodium. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []

Q15: Are there any known drug interactions with Cefotetan disodium?

A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, Cefotetan disodium might interact with other drugs.

Q16: What are the potential implications of Cefotetan disodium use on vitamin K levels?

A: Studies have suggested a link between Cefotetan disodium use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following Cefotetan disodium therapy. [, ]

Q17: Has Cefotetan disodium been associated with hemolytic anemia?

A: Yes, there have been reported cases of Cefotetan disodium-induced hemolytic anemia, some of which have been severe or even fatal. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate](/img/structure/B606505.png)

![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)

![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)